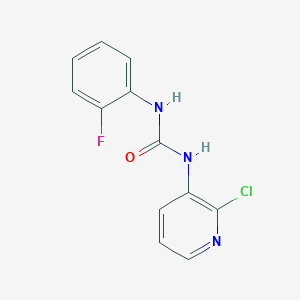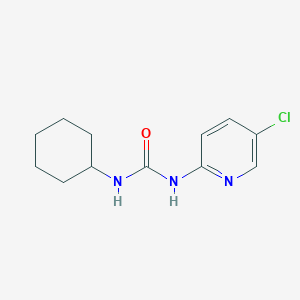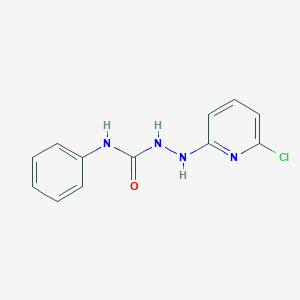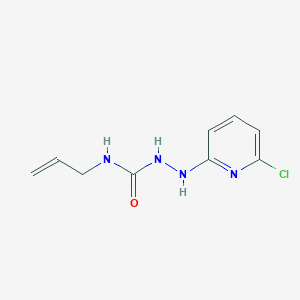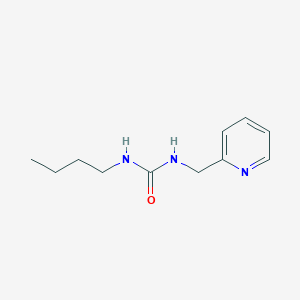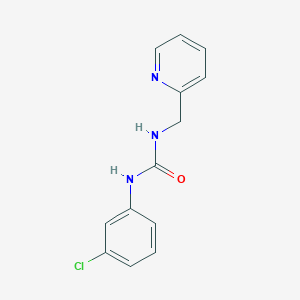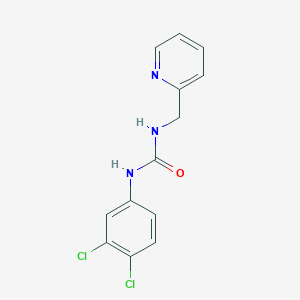
4-(Methylthio)-7-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methylsulfanyl group and a trifluoromethyl group on the quinoline ring makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-7-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline ring can be reduced under certain conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(Methylthio)-7-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-7-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, compounds with similar structures have been shown to inhibit certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but with a hydroxy group instead of a methylsulfanyl group.
7-(Trifluoromethyl)quinoline-4-thiol: Contains a thiol group instead of a methylsulfanyl group.
Uniqueness
The presence of both a methylsulfanyl and a trifluoromethyl group on the quinoline ring makes 4-(Methylthio)-7-(trifluoromethyl)quinoline unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
220072-35-5 |
|---|---|
Molecular Formula |
C11H8F3NS |
Molecular Weight |
243.25g/mol |
IUPAC Name |
4-methylsulfanyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NS/c1-16-10-4-5-15-9-6-7(11(12,13)14)2-3-8(9)10/h2-6H,1H3 |
InChI Key |
VBCCZTHIYQCMFM-UHFFFAOYSA-N |
SMILES |
CSC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Canonical SMILES |
CSC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


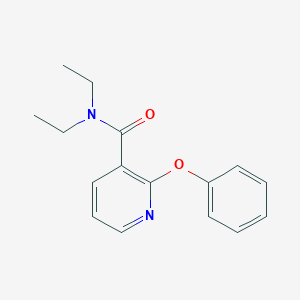
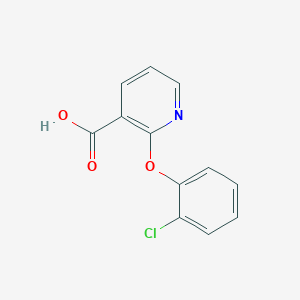
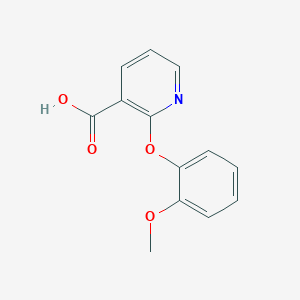
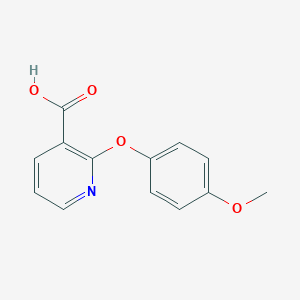
![4-[2-(PIPERIDIN-1-YL)PYRIDINE-3-CARBONYL]MORPHOLINE](/img/structure/B500913.png)
![2-{4-[3-(1-Piperidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B500914.png)
